An In-depth Technical Guide to 1-(3-Hydroxy-1-adamantyl)ethanone (CAS: 39917-38-9)
An In-depth Technical Guide to 1-(3-Hydroxy-1-adamantyl)ethanone (CAS: 39917-38-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxy-1-adamantyl)ethanone, also known as 1-acetyl-3-hydroxyadamantane, is a functionalized adamantane derivative. The adamantane cage, a rigid, lipophilic, and three-dimensional carbocyclic structure, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance pharmacokinetic properties such as metabolic stability and bioavailability. 1-(3-Hydroxy-1-adamantyl)ethanone serves as a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors with therapeutic potential. This document provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block in drug discovery.
Physicochemical Properties
A summary of the known physical and chemical properties of 1-(3-Hydroxy-1-adamantyl)ethanone is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 39917-38-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈O₂ | [1][2][3] |
| Molecular Weight | 194.27 g/mol | [1][2][4] |
| Boiling Point | 303.02 °C at 760 mmHg | [5] |
| Flash Point | 127.946 °C | [5] |
| Vapor Pressure | 9.2E-05 mmHg at 25°C | [5] |
| Refractive Index | 1.586 | [5] |
| Storage Temperature | 2-8°C | [1][2] |
| Purity (typical) | 95% - 98% | [4][6] |
Synthesis
Representative Experimental Protocol
Step 1: Synthesis of 1-Acetyladamantane (Friedel-Crafts Acylation)
This protocol is a general representation of a Friedel-Crafts acylation of adamantane.
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Materials:
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Adamantane
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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-
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve adamantane (1.0 eq) in anhydrous DCM.
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Cool the mixture to 0 °C in an ice bath.
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Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
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Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-acetyladamantane.
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Purify the crude product by column chromatography or recrystallization.
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Step 2: Synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone (Cobalt-Catalyzed Oxidation)
This is a representative protocol based on literature for the oxidation of adamantane derivatives.
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Materials:
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1-Acetyladamantane
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Cobalt(II) acetate
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Glacial acetic acid
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Oxygen (O₂) gas
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-
Procedure:
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In a reaction vessel equipped with a magnetic stirrer and a gas inlet, combine 1-acetyladamantane (1.0 eq) and cobalt(II) acetate (e.g., 0.05 eq) in glacial acetic acid.
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Heat the mixture to 60 °C.
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Bubble oxygen gas through the reaction mixture for 2 hours.
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Monitor the reaction progress by gas chromatography (GC) or TLC.
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After completion, cool the reaction mixture to room temperature.
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Remove the acetic acid under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
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Purify the crude 1-(3-Hydroxy-1-adamantyl)ethanone by column chromatography to yield the final product.
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Spectral Characterization (Predicted)
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would exhibit signals corresponding to the adamantane cage protons and the acetyl methyl protons. The adamantane protons would appear as a series of broad multiplets in the range of approximately 1.5-2.5 ppm. The acetyl methyl protons would likely appear as a sharp singlet at around 2.1 ppm. The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2-2.4 | m | 2H | Adamantane CH |
| ~2.1 | s | 3H | -C(O)CH₃ |
| ~1.5-2.0 | m | 12H | Adamantane CH₂ |
| Variable | br s | 1H | -OH |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the carbons of the adamantane cage, and the methyl carbon of the acetyl group.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~210-215 | C=O |
| ~68-72 | C-OH |
| ~40-50 | Adamantane quaternary C |
| ~30-45 | Adamantane CH and CH₂ |
| ~25-30 | -C(O)CH₃ |
Expected Infrared (IR) Spectroscopy Features
The IR spectrum of 1-(3-Hydroxy-1-adamantyl)ethanone is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl) |
| ~2850-2950 | C-H stretch (adamantane cage) |
| ~1700 | C=O stretch (ketone) |
Expected Mass Spectrometry Fragmentation
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z 194 would be expected. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z 151, and subsequent loss of water (H₂O, 18 Da) from the hydroxylated adamantane core.
Applications in Drug Discovery
1-(3-Hydroxy-1-adamantyl)ethanone is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A significant area of its use is in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which are being investigated for the treatment of metabolic syndrome, type 2 diabetes, and obesity.
Mandatory Visualizations
Synthetic Workflow
Caption: General two-step synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone.
Application in Drug Discovery Workflow
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(3-HYDROXY-ADAMANTAN-1-YL)-ETHANONE | 39917-38-9 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(3-hydroxy-1-adamantyl)ethanone | 39917-38-9 [sigmaaldrich.com]
- 5. 1-(3-HYDROXY-ADAMANTAN-1-YL)-ETHANONE|lookchem [lookchem.com]
- 6. 1-acetyl-3-adamantanol|39917-38-9-Maohuan Chemical [bschem.com]
